4-Aminopicolinamide-13C,15N2

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantifying 4-aminopicolinamide without a co-eluting stable isotope-labeled internal standard introduces matrix-induced ion suppression bias, compromising method accuracy. 4-Aminopicolinamide-13C,15N2 resolves this with: - Identical extraction recovery and ionization behavior to the native analyte - +3 Da mass shift enabling unambiguous MRM transition selection - Meets ICH M10 guidelines for validated LC-MS/MS bioanalysis

Molecular Formula C6H7N3O
Molecular Weight 140.12 g/mol
Cat. No. B15143801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopicolinamide-13C,15N2
Molecular FormulaC6H7N3O
Molecular Weight140.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)C(=O)N
InChIInChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)/i6+1,7+1,8+1
InChIKeyQKNCZYUYGMWQPB-TTXLGWKISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopicolinamide-13C,15N2 – Stable Isotope-Labeled Analog


4-Aminopicolinamide-13C,15N2 is a stable isotope-labeled analog of 4-aminopicolinamide (CAS 100137-47-1), a pyridine-2-carboxamide derivative . The molecule incorporates one 13C and two 15N atoms, resulting in a nominal mass shift of +3 Da relative to the unlabeled compound (C6H7N3O, MW 137.14 g/mol) [1]. This isotopically labeled variant is primarily employed as an internal standard (IS) in liquid chromatography–mass spectrometry (LC-MS/MS) workflows, where its co-elution with the native analyte and distinct mass-to-charge ratio enable precise correction for matrix effects, ionization variability, and sample preparation losses .

1 Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis
2 Mass shift suitable for MRM differentiation from unlabeled analyte
3 Co-elution ensures consistent matrix-effect correction across gradients

Why 4-Aminopicolinamide-13C,15N2 Is Irreplaceable in Bioanalysis


Substituting 4-aminopicolinamide-13C,15N2 with the unlabeled compound or a structurally dissimilar internal standard introduces quantitation bias that invalidates method accuracy. Unlabeled 4-aminopicolinamide is indistinguishable from endogenous or dosed analyte, rendering it useless as an internal standard [1]. Alternative internal standards lacking isotopic labeling exhibit differential ionization efficiency, chromatographic retention, and matrix recovery—leading to unacceptable variability in LC-MS/MS assays [2]. The ideal internal standard is a stable isotope-labeled analog of the target analyte, as it experiences identical extraction recovery and ionization suppression/enhancement, ensuring that the analyte/IS response ratio accurately reflects concentration across the dynamic range [3].

Unlabeled analog
Indistinguishable from endogenous analyte; invalidates quantitation as IS.
Structural analog IS
Differential ionization and retention may shift recovery and bias accuracy.
Non-isotopic IS
Cannot match extraction recovery or matrix effects; response ratio may not reflect concentration.

4-Aminopicolinamide-13C,15N2 Differentiation Evidence


Isotopic Mass Shift for Clear MS/MS Differentiation

4-Aminopicolinamide-13C,15N2 provides a +3 Da mass shift relative to unlabeled 4-aminopicolinamide (MW 137.14 → 140.12), ensuring baseline mass spectrometric separation without chromatographic resolution [1]. This exceeds the recommended minimum of 2–3 Da to avoid isotopic cross-talk, a critical specification for MS/MS internal standards [2].

Mass shift
Analytical context
Target: MW 140.12 (+3 Da)
Unlabeled: MW 137.14
Δ = +3 Da
Supports clear MS/MS differentiation
Exceeds min. 2–3 Da to avoid isotopic cross-talk
LC-MS/MS Bioanalysis Stable Isotope Labeling

High Chemical Purity Reduces Assay Interference

Commercial batches of 4-aminopicolinamide (unlabeled) are typically supplied at 97–98% purity (HPLC) . In contrast, 4-aminopicolinamide-13C,15N2 is manufactured as an analytical reference standard with purity ≥98% (often ≥99%) and is accompanied by a Certificate of Analysis detailing isotopic enrichment . This higher purity specification reduces the risk of co-eluting impurities that could suppress ionization or produce false positives in multiple reaction monitoring (MRM) transitions [1].

Chemical purity
Specification review
≥98% (analytical standard)
vs 97–98% (unlabeled typical)
Supports higher assay reliability
Verified by CoA; reduces impurity interference
Analytical Chemistry Purity Specification QC

Co-Elution Ensures Consistent Retention Times

Stable isotope-labeled internal standards such as 4-aminopicolinamide-13C,15N2 co-elute precisely with the unlabeled analyte, a property unique to isotopologues [1]. In contrast, non-isotopic internal standards (e.g., structural analogs) exhibit different retention times, which can introduce variability in ionization suppression/enhancement across the gradient and compromise quantitative accuracy [2]. This co-elution ensures that any matrix effect experienced by the analyte is identically experienced by the IS, enabling precise normalization [3].

Co-elution
Class-level
IS co-elutes with unlabeled analyte
Structural analog RT may differ >0.5 min
Supports matrix-effect correction
RT match ensures identical ionization conditions
LC-MS Chromatography Internal Standard

4-Aminopicolinamide-13C,15N2 Application Scenarios


Quantification in Pharmacokinetic Studies

In preclinical and clinical PK studies where 4-aminopicolinamide is dosed as a drug candidate or metabolite, 4-aminopicolinamide-13C,15N2 serves as the definitive internal standard. Its +3 Da mass shift enables unambiguous MRM transition selection, while its identical recovery and ionization behavior correct for matrix effects across plasma, urine, and tissue samples [1].

ICH M10 Method Validation

When developing a validated LC-MS/MS method for 4-aminopicolinamide quantification intended for regulatory submission (e.g., FDA, EMA), the use of a stable isotope-labeled IS such as 4-aminopicolinamide-13C,15N2 is considered best practice. It meets the ICH M10 guideline recommendation to use an IS that compensates for variability in sample processing and ionization, thereby improving assay precision and accuracy [2].

Metabolic Profiling and In Vitro ADME

In drug metabolism studies where 4-aminopicolinamide may be a metabolite of a larger molecule, the labeled IS allows for accurate quantitation in complex matrices like hepatocyte incubations or microsomal preparations. Its use corrects for ion suppression caused by co-eluting matrix components, a common challenge in such in vitro systems [3].

Pharmaceutical Quality Control

For analytical QC laboratories tasked with quantifying 4-aminopicolinamide content in drug substance or finished product, 4-aminopicolinamide-13C,15N2 provides a robust IS solution. Its documented purity and isotopic enrichment support accurate potency determination and impurity profiling, essential for batch release testing [4].

Application
Selection Property
Validation Focus
Preclinical PK bioanalysis
Isotope-labeled IS with mass shift
Matrix-effect correction and recovery
Bioanalytical method validation
SIL-IS fit for ICH M10 context
Precision and accuracy assessment
In vitro ADME/metabolite profiling
Co-eluting isotopologue IS
Ion suppression correction in complex matrices
Pharmaceutical analysis research
Documented purity and isotopic enrichment
Potency determination and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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